molecular formula C8H10N6O2S B13365468 N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine

N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine

Cat. No.: B13365468
M. Wt: 254.27 g/mol
InChI Key: RIEAFNHDPQMRGT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydro-3-thienyl group with a dioxidotetrahydro substitution, linked to a tetraazolo[1,5-b]pyridazin-6-amine moiety. The presence of multiple nitrogen atoms and sulfur in its structure suggests potential reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-3-thienyl group, followed by the introduction of the dioxidotetrahydro substitution. The final step involves the formation of the tetraazolo[1,5-b]pyridazin-6-amine ring system through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur in the tetrahydro-3-thienyl group allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom.

    Substitution: The nitrogen atoms in the tetraazolo[1,5-b]pyridazin-6-amine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine is unique due to its combination of a tetrahydro-3-thienyl group with a dioxidotetrahydro substitution and a tetraazolo[1,5-b]pyridazin-6-amine ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10N6O2S

Molecular Weight

254.27 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C8H10N6O2S/c15-17(16)4-3-6(5-17)9-7-1-2-8-10-12-13-14(8)11-7/h1-2,6H,3-5H2,(H,9,11)

InChI Key

RIEAFNHDPQMRGT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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